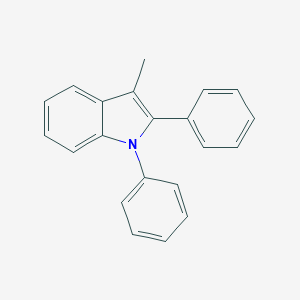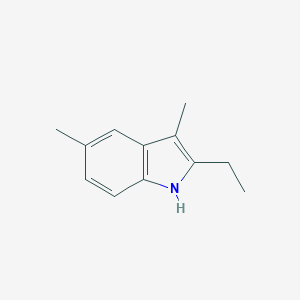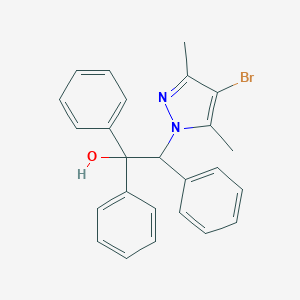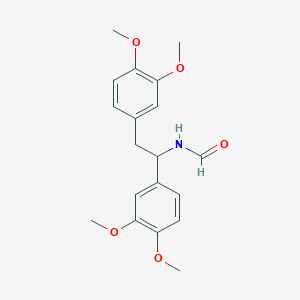
Cinnamylidencyanothioacetamide
描述
Cinnamylidencyanothioacetamide is an organic compound with the molecular formula C12H10N2S It is known for its unique structure, which includes a cyano group, a phenyl group, and a thioamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cinnamylidencyanothioacetamide typically involves the reaction of cinnamaldehyde with cyanoacetamide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous stirring: To ensure uniform mixing and reaction
Controlled temperature and pressure: To optimize yield and purity
Purification steps: Including recrystallization and filtration to obtain the final product with high purity
化学反应分析
Types of Reactions
Cinnamylidencyanothioacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amino derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
Cinnamylidencyanothioacetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of cinnamylidencyanothioacetamide involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, preventing substrate binding.
Modulate signaling pathways: By interacting with receptors or signaling molecules, altering cellular responses.
Induce apoptosis: By triggering programmed cell death in cancer cells through various pathways.
相似化合物的比较
Similar Compounds
Cinnamylideneacetone: Similar structure but lacks the cyano and thioamide groups.
Cinnamylideneacetophenone: Contains a phenyl group but differs in the functional groups attached.
Cinnamylideneacetylacetone: Similar backbone but with different substituents.
Uniqueness
Cinnamylidencyanothioacetamide is unique due to its combination of cyano, phenyl, and thioamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-cyano-5-phenylpenta-2,4-dienethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNTRNDIHSZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350361 | |
| Record name | 2-cyano-5-phenylpenta-2,4-dienethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91974-48-0 | |
| Record name | 2-cyano-5-phenylpenta-2,4-dienethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Cinnamylidencyanothioacetamide synthesized, and what is its main application in the described research?
A1: this compound is synthesized by reacting cinnamaldehyde with cyanothioacetamide []. This compound is not the final product but serves as a crucial intermediate. It undergoes further cyclization reactions with specific ketones to produce various 3-cyano-5,6-polymethylene-4-styryl-2(1H)-pyridinethione derivatives []. These derivatives are the primary focus of the study.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)




![8,16-bis(4-methylbenzenesulfonyl)-17-(4-methylphenyl)-8,16,17-triazatetracyclo[7.7.1.0(2),?.0(1)?,(1)?]heptadeca-2,4,6,10(15),11,13-hexaene](/img/structure/B376816.png)
![2,6-Ditert-butyl-4-[(2,5-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376817.png)
![N-{(3,5-ditert-butyl-4-hydroxyphenyl)[(4-methylphenyl)imino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B376819.png)
![5-[(2,4-Dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B376823.png)
![1,3-Dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(4-nitrophenyl)hydrazone]](/img/structure/B376825.png)
![5-Methoxy-2-methylnaphtho[1,2-d][1,3]thiazole](/img/structure/B376828.png)

![3-[Hydroxy-(3-nitro-phenyl)-methyl]-2,2,6,6-tetramethyl-piperidin-4-one](/img/structure/B376834.png)
